molecular formula C14H14FN3O2 B4237102 N'-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)oxamide

N'-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)oxamide

Cat. No.: B4237102
M. Wt: 275.28 g/mol
InChI Key: HNTAPOSLTGPECP-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups and an ethanediamide moiety attached to a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Methyl Groups:

    Attachment of the Ethanediamide Moiety: The ethanediamide moiety can be introduced by reacting the substituted pyrrole with ethylenediamine under appropriate conditions.

    Introduction of the Fluorophenyl Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and interactions.

    Industrial Applications: It may be utilized in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-chlorophenyl)ethanediamide
  • N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-bromophenyl)ethanediamide
  • N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-methylphenyl)ethanediamide

Comparison: N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N'-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-9-3-4-10(2)18(9)17-14(20)13(19)16-12-7-5-11(15)6-8-12/h3-8H,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTAPOSLTGPECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)oxamide
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